molecular formula C11H14N4O2 B3332085 Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 87031-17-2

Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B3332085
CAS No.: 87031-17-2
M. Wt: 234.25 g/mol
InChI Key: HELCBAAQSWEVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 87031-17-2) is a pyrazolopyrimidine derivative with a substituted aromatic core. Its structure features an ethyl ester group at position 3, amino and methyl substituents at positions 2, 5, and 7, respectively.

Synthesis: The compound is synthesized via a three-step process from ethyl 2-cyanoacetate:

Reaction with dimethylformamidine dimethyl acetal (70°C, 6 h, 90% yield).

Hydrazine hydrate treatment (EtOH/H₂O, 90°C, 4 h, 82% yield).

Cyclization with acetylacetone (AcOH/EtOH, 100°C, 6 h, 80% yield) .

Properties

IUPAC Name

ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-4-17-11(16)8-9(12)14-15-7(3)5-6(2)13-10(8)15/h5H,4H2,1-3H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELCBAAQSWEVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antihypertensive Activity

One of the most notable applications of this compound is its role as an angiotensin II (AII) antagonist. Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antihypertensive effects in animal models. For instance, modifications at specific positions on the heterocycle have been shown to enhance binding affinity to AII receptors, resulting in potent oral antihypertensive agents .

Anticancer Properties

Studies have indicated that compounds within this chemical class possess anticancer properties. The structural features of ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate allow for interactions with various molecular targets involved in cancer progression. Its derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .

Neuropharmacological Effects

Recent investigations suggest potential neuropharmacological applications for this compound. Its ability to modulate neurotransmitter systems indicates possible uses in treating neurological disorders such as anxiety and depression. The compound's interactions with serotonin and dopamine receptors are areas of ongoing research .

Structure-Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to optimize the efficacy of this compound derivatives. Modifications at the 3 and 5 positions significantly influence biological activity. For example, introducing alkyl or halogen substituents has been linked to enhanced receptor binding and improved pharmacokinetic profiles .

Clinical Trials and Preclinical Studies

Several preclinical studies have demonstrated the efficacy of this compound in various models of disease. In hypertensive rat models, compounds derived from this compound showed significant reductions in blood pressure comparable to established antihypertensive drugs like losartan .

Data Summary Table

Application AreaActivity DescriptionReferences
AntihypertensiveAII receptor antagonism; lowers blood pressure
AnticancerInduces apoptosis; inhibits tumor growth
NeuropharmacologicalModulates neurotransmitters; potential for anxiety

Mechanism of Action

The mechanism of action of ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as tyrosine kinases and c-AMP phosphodiesterases . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₄N₄O₂ (calculated from ).
  • NMR Data : δ 162.73 (C=O), 24.55 (5-CH₃), 16.00 (7-CH₃) in DMSO-d₆ .
  • MS (ESI) : m/z 222.2 [M + H]⁺ .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives vary in substituents, impacting their chemical behavior, stability, and bioactivity. Below is a comparative analysis:

Structural and Functional Variations

Compound Name Substituents (Positions) Molecular Weight Key Features
Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (Target) 2-NH₂, 5-CH₃, 7-CH₃ 234.26 g/mol High yield synthesis (80%); stable ester group; used in kinase inhibitor studies .
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1436686-17-7) 5-Br 284.11 g/mol Bromine increases lipophilicity; potential for cross-coupling reactions .
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1053656-37-3) 5-Cl, 7-Cl 246.06 g/mol Chlorine substituents enhance electrophilicity; used in halogenation studies .
Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1466565-59-2) 2-NH₂, 5-O (dihydro) 222.20 g/mol Oxo group enables hydrogen bonding; reduced aromaticity affects reactivity .
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 832138-80-4) 7-CF₃ 259.18 g/mol Strong electron-withdrawing CF₃ group alters electronic properties .

Reactivity and Stability

  • Reduction Behavior: The target compound undergoes reduction with NaBH₄ in ethanol to yield tetrahydropyrazolo derivatives (71% syn-isomer, 10% anti-isomer) . In contrast, ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 926663-00-5) is prone to decarboxylation in acidic conditions .
  • Ester Stability :

    • Methyl esters (e.g., ) show lower hydrolytic stability compared to ethyl esters, affecting their pharmacokinetic profiles.

Computational Insights

  • Conformational analysis of the target compound's reduction products (syn- vs. anti-isomers) reveals distinct dihedral angles and interproton distances, critical for molecular docking studies .
  • The anti-isomer (7b) exhibits a unique spatial arrangement, enabling selective interactions in enzyme binding pockets .

Biological Activity

Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structural diversity of these compounds allows for various modifications that can enhance their pharmacological profiles. This compound is particularly noted for its potential as an enzyme inhibitor and its role in cancer therapy.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-1H-pyrazole derivatives with various electrophiles such as β-dicarbonyl compounds. Recent studies have optimized synthetic pathways that yield high purity and yield of the target compound while allowing for structural modifications that enhance biological activity .

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. This compound has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance:

  • Dihydroorotate dehydrogenase (DHODH) Inhibition : This compound has demonstrated effective inhibition of DHODH, a target validated in clinical studies for malaria treatment. In vitro assays indicate that it possesses superior activity compared to known inhibitors like brequinar .
  • BRAF and EGFR Inhibition : Compounds within this class have been noted to inhibit BRAF(V600E) and EGFR pathways crucial for tumor growth .

Anti-inflammatory and Antimicrobial Activities

This compound also shows promise in anti-inflammatory and antimicrobial applications:

  • Anti-inflammatory Effects : Several studies have reported that pyrazolo[1,5-a]pyrimidine derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity : The compound has been evaluated against various bacterial strains and has shown moderate to strong antimicrobial activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the 2-amino and 3-carboxylate positions significantly influence its potency:

PositionModificationEffect on Activity
2-AminoMethylationIncreased enzyme inhibition
3-CarboxylateEsterificationEnhanced solubility

These modifications allow researchers to tailor the compound's properties for specific therapeutic targets.

Case Studies

Several case studies have highlighted the efficacy of ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • In Vitro Studies : In a study assessing the cytotoxic effects on various cancer cell lines (e.g., A549 lung cancer cells), derivatives showed IC50 values in the low micromolar range .
  • Animal Models : In vivo studies using murine models have demonstrated significant tumor regression upon treatment with ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives .

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with β-diketones or enaminones. For example, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized via a two-step process: (1) cyclization of 5-aminopyrazole-4-carboxylate with acetylacetone under acidic conditions, followed by (2) esterification . Key factors include solvent choice (e.g., ethanol/water mixtures under ultrasonic irradiation enhance yield to 95% ), temperature control, and catalyst selection (e.g., KHSO₄ for acid-mediated cyclization ).

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming regiochemistry and substituent positions. For example, methyl groups at C5 and C7 appear as singlets at δ 2.08–2.24 ppm, while the ester carbonyl resonates at ~δ 165 ppm .
  • IR Spectroscopy : Absorption bands at ~3437 cm1^{-1} (NH2_2) and ~1700 cm1^{-1} (ester C=O) validate functional groups .
  • Elemental Analysis : Matches between calculated and observed C, H, N percentages confirm purity (e.g., C 64.48%, H 6.03%, N 15.72% for derivatives ).

Q. How do the amino and ester functional groups influence reactivity in downstream modifications?

The amino group enables nucleophilic substitution (e.g., diazo coupling with arylidene malononitrile ), while the ester group facilitates hydrolysis to carboxylic acids under basic conditions or decarboxylation in acidic media . Methyl substituents at C5/C7 sterically hinder electrophilic attacks, directing reactivity to C3 .

Advanced Research Questions

Q. What strategies address contradictions in regioselectivity during functionalization of the pyrazolo[1,5-a]pyrimidine core?

Regioselectivity is solvent- and catalyst-dependent. For example, reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in ethanol yields anti-configuration products (e.g., 7b), while methyl esters produce inseparable mixtures due to steric effects . Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How can NMR data resolve stereochemical ambiguities in reduced derivatives?

In dihydro derivatives, 1H^1H NMR coupling constants distinguish syn and anti isomers. For example, syn-isomers (e.g., 6b) exhibit distinct splitting patterns for H5/H7 protons due to vicinal coupling (J=6.87.2J = 6.8–7.2 Hz), while anti-isomers (e.g., 7b) show smaller couplings (J=2.43.0J = 2.4–3.0 Hz) .

Q. What methodological challenges arise in analyzing polymorphic forms of this compound?

Polymorphism impacts solubility and bioactivity. X-ray crystallography of derivatives (e.g., ethyl 7-phenyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate) reveals packing differences influenced by methyl/aryl substituents . Differential Scanning Calorimetry (DSC) and PXRD are critical for detecting polymorphic transitions .

Q. How can conflicting data on biological activity be reconciled in structure-activity relationship (SAR) studies?

Contradictions often arise from assay conditions or substituent positioning. For instance, trifluoromethyl groups at C2 enhance enzyme inhibition (e.g., glucocerebrosidase chaperones), while methyl groups at C5/C7 reduce steric hindrance for target binding . Dose-response curves and molecular docking (e.g., AutoDock Vina) clarify substituent effects .

Q. What advanced functionalization methods enable diversification of the pyrazolo[1,5-a]pyrimidine scaffold?

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C7 .
  • Microwave-assisted synthesis : Accelerates cyclization steps (e.g., 30-minute reactions vs. 24-hour conventional methods) .
  • Dearomatization : Reduction with NaBH4_4 yields tetrahydropyrazolo[1,5-a]pyrimidines, which are precursors to sp3^3-rich analogs .

Q. How do solvent and pH conditions affect hydrolytic stability of the ester group?

Basic conditions (e.g., NaOH/MeOH) hydrolyze the ester to carboxylic acids, but spontaneous decarboxylation occurs at pH < 3, yielding 3-unsubstituted derivatives . Stability studies (HPLC monitoring) recommend neutral buffers for handling .

Q. What computational tools predict metabolic pathways or toxicity profiles for derivatives?

Tools like SwissADME predict CYP450 metabolism, while ProTox-II assesses hepatotoxicity. For example, 5,7-dimethyl derivatives show low Ames test mutagenicity risk due to electron-withdrawing ester groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.